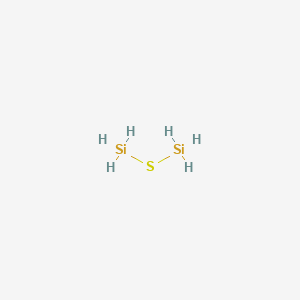
Silylsulfanylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silylsulfanylsilane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a type of organosilicon compound that contains both sulfur and silicon atoms in its structure.
科学的研究の応用
Silylsulfanylsilane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Silylsulfanylsilane has also been used as a precursor for the synthesis of silicon-based materials such as silicon carbide and silicon nitride.
作用機序
The mechanism of action of silylsulfanylsilane is not well understood, but it is believed to involve the formation of covalent bonds with other molecules through its silicon and sulfur atoms. This can lead to changes in the chemical and physical properties of the molecules, resulting in new compounds with different properties.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of silylsulfanylsilane. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
実験室実験の利点と制限
One of the main advantages of silylsulfanylsilane is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions and can lead to the formation of a variety of compounds with different properties. However, one of the limitations of silylsulfanylsilane is its sensitivity to air and moisture, which can lead to degradation and loss of activity.
将来の方向性
There are several potential future directions for research on silylsulfanylsilane. One area of interest is the development of new synthetic methods for producing silylsulfanylsilane and its derivatives. Another area of interest is the investigation of its potential applications in materials science, such as the synthesis of new silicon-based materials with unique properties. Additionally, further studies on the mechanism of action and biological effects of silylsulfanylsilane could lead to the development of new therapeutic agents or diagnostic tools.
合成法
Silylsulfanylsilane can be synthesized through a variety of methods, including the reaction of dichlorosilane with thiourea, the reaction of trichlorosilane with sodium hydrosulfide, and the reaction of chlorosilanes with thiols. The most commonly used method for synthesizing silylsulfanylsilane is the reaction of dichlorosilane with thiourea in the presence of a base such as potassium hydroxide.
特性
CAS番号 |
16544-95-9 |
|---|---|
製品名 |
Silylsulfanylsilane |
分子式 |
H6SSi2 |
分子量 |
94.29 g/mol |
IUPAC名 |
silylsulfanylsilane |
InChI |
InChI=1S/H6SSi2/c2-1-3/h2-3H3 |
InChIキー |
FGEJJBGRIFKJTB-UHFFFAOYSA-N |
SMILES |
[SiH3]S[SiH3] |
正規SMILES |
[SiH3]S[SiH3] |
同義語 |
disilylsulphide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



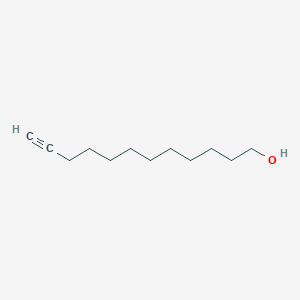
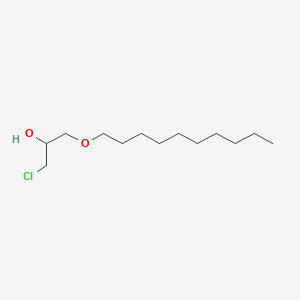
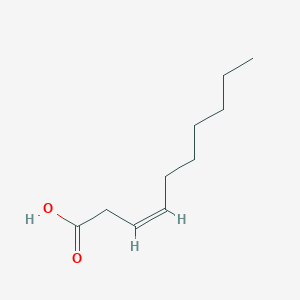
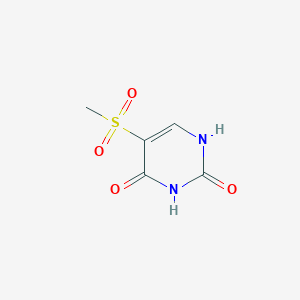
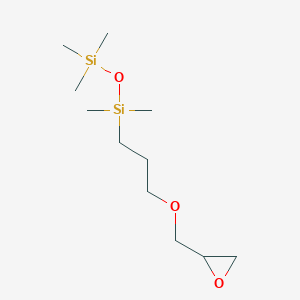
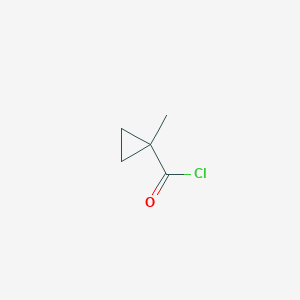
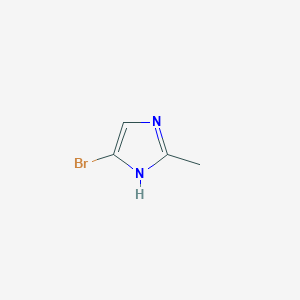
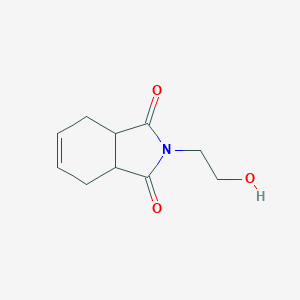


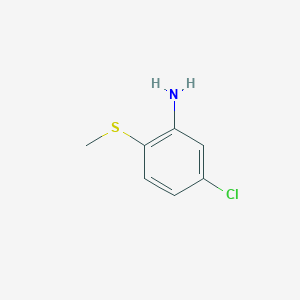
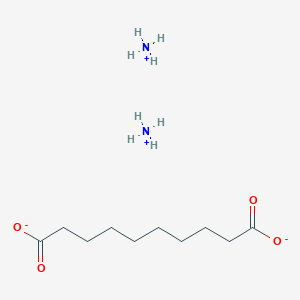
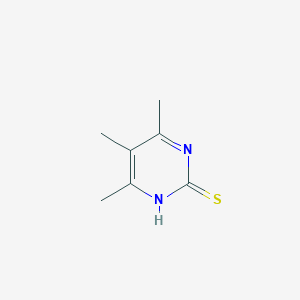
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)